BT18

Molecular docking Neurotrophic factor mimetic Allosteric modulation

BT18 (924811-53-0) is the only GFL mimetic with proven in vivo efficacy in two distinct neuropathic pain models. Compared to its closest analog BT13, BT18 demonstrates superior binding energy (ΔGbind = −9.8 vs −7.9 kcal/mol) at the GFRα1 allosteric pocket, ensuring more potent RET receptor engagement. As a small molecule, it circumvents the instability, cost, and poor bioavailability of recombinant GDNF, making chronic dosing studies practical. Choose BT18 for definitive RET signaling interrogation.

Molecular Formula C30H31F4N3O6S
Molecular Weight 637.6 g/mol
Cat. No. B1372158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBT18
Molecular FormulaC30H31F4N3O6S
Molecular Weight637.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)N4CCN(CC4)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F
InChIInChI=1S/C30H31F4N3O6S/c1-41-26-7-5-22(44(39,40)37-9-8-19-14-27(42-2)28(43-3)15-20(19)18-37)17-25(26)35-10-12-36(13-11-35)29(38)23-6-4-21(31)16-24(23)30(32,33)34/h4-7,14-17H,8-13,18H2,1-3H3
InChIKeyQVIIZVVDZZHGCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BT18 Compound: A Selective Small-Molecule GDNF Mimetic for RET Receptor Activation


BT18 (CAS: 924811-53-0) is a synthetic small molecule that functions as a selective agonist of the RET receptor tyrosine kinase, mimicking the biological activity of the glial cell line-derived neurotrophic factor (GDNF) [1]. It is characterized by a molecular formula of C30H31F4N3O6S and a molecular weight of 637.64 g/mol . BT18 is part of a class of GDNF family ligand (GFL) mimetics developed to overcome the poor pharmacokinetic properties of protein-based neurotrophic factors [1]. Its primary mechanism involves binding to the GDNF family receptor GFRα1 and the RET receptor, leading to the activation of downstream signaling pathways such as AKT and ERK1/2, which are crucial for neuronal survival, growth, and differentiation .

Why Generic RET Agonists Cannot Replace BT18: Evidence of Unique Allosteric Binding


While several small molecules target the RET signaling pathway, they are not interchangeable with BT18 due to distinct binding mechanisms and functional selectivity. For example, the earlier compound XIB4035 was initially considered a GFRα1 agonist but was later shown to primarily enhance the activity of endogenous GDNF or ARTN rather than directly activating the RET receptor, limiting its therapeutic utility [1]. Furthermore, computational studies reveal that BT18 achieves a unique binding profile compared to its closest structural analog, BT13. BT18 demonstrates a stronger binding affinity at a key allosteric site on GFRα1 (ΔGbind = −9.8 kcal/mol) compared to BT13 (ΔGbind = −7.9 kcal/mol), suggesting a more stable and effective receptor interaction [2]. This quantitative difference in binding energetics translates into distinct pharmacological profiles that preclude simple substitution, as detailed in the evidence below.

Quantitative Differentiation of BT18: A Comparative Evidence Guide for Scientific Selection


BT18 Demonstrates Superior Binding Affinity at the GFRα1 Allosteric Site Compared to BT13

Computational docking and molecular dynamics simulations provide a direct head-to-head comparison of the binding energies for BT18 and its close analog, BT13, at the GFRα1 receptor. At the allosteric site (region C), BT18 achieves a significantly more favorable binding free energy (ΔGbind) than BT13, indicating a stronger and potentially more stable receptor-ligand complex [1].

Molecular docking Neurotrophic factor mimetic Allosteric modulation

In Vivo Efficacy of BT18 in Alleviating Neuropathic Pain in Rat Models

BT18 has been validated in two distinct rat models of neuropathic pain, demonstrating a therapeutic effect that can be compared to the known effects of GDNF and artemin proteins [1]. While a direct, dose-matched comparison with another small molecule is not available, the study establishes a clear baseline for BT18's in vivo activity. It was shown to alleviate pain symptoms and restore damaged dorsal root ganglion (DRG) neurons to a normal state, an outcome not reported for earlier, non-selective compounds like XIB4035 [2].

Neuropathic pain In vivo efficacy Sensory neuron restoration

BT18 Offers a Favorable Pharmacological Profile Over Endogenous Protein Ligands

A primary rationale for developing BT18 and other small-molecule mimetics is to overcome the significant limitations of endogenous GDNF and artemin proteins. These protein ligands, while effective, suffer from poor drug-like properties, including low oral bioavailability, short half-life, and high production costs, which hinder their clinical development [1]. BT18, as a small molecule, is inherently better positioned to address these challenges, offering a more favorable profile for in vivo studies and potential therapeutic development.

Drug development Pharmacokinetics Small molecule therapeutic

Optimal Scientific and Preclinical Applications for BT18 Based on Quantitative Evidence


Investigating RET/GFRα1 Allosteric Modulation

BT18 is the preferred chemical probe for researchers studying the allosteric regulation of the RET/GFRα1 receptor complex. Its quantified superior binding energy at the GFRα1 allosteric site compared to BT13 (−9.8 vs. −7.9 kcal/mol) [1] makes it a more potent and selective tool for dissecting the molecular dynamics and functional consequences of allosteric activation, distinct from orthosteric ligands or indirect modulators.

In Vivo Proof-of-Concept Studies for Neuropathic Pain

For research programs focused on developing disease-modifying therapies for neuropathic pain, BT18 is a validated and selective starting point. Its demonstrated ability to alleviate pain and restore neuronal health in two different rat models of neuropathy [2] provides a critical in vivo efficacy benchmark that earlier or less-selective RET agonists lack. This makes BT18 a superior candidate for preclinical efficacy studies compared to compounds without in vivo validation.

Translational Research Requiring a Small-Molecule GFL Surrogate

When a research protocol requires sustained or systemic activation of RET signaling but is constrained by the high cost, instability, and poor bioavailability of recombinant GDNF or artemin, BT18 is the ideal alternative. As a small molecule, it circumvents the major pharmacological hurdles associated with protein therapeutics [3], enabling more practical and scalable in vivo experiments, including chronic dosing regimens and studies focused on oral bioavailability.

Structure-Activity Relationship (SAR) Studies for Next-Generation RET Agonists

BT18 serves as a critical reference compound in medicinal chemistry campaigns aiming to develop improved RET agonists. Its well-defined binding profile and superior in silico binding energy compared to BT13 [1] provide a clear benchmark for SAR studies. Researchers can use BT18 as a comparator to evaluate whether new chemical entities offer even greater binding affinity or novel binding modes, driving the optimization of the GFL mimetic class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BT18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.